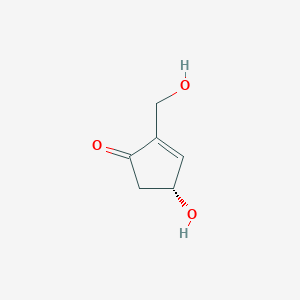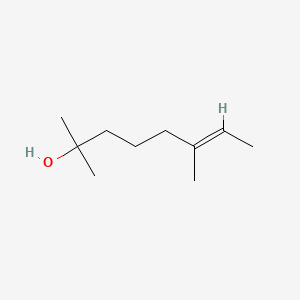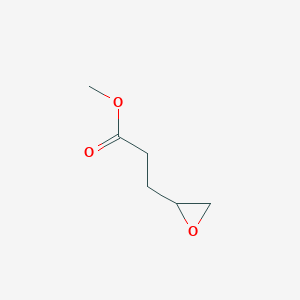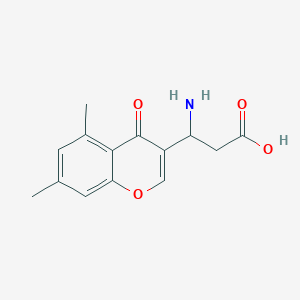
3-amino-3-(5,7-dimethyl-4-oxochromen-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-3-(5,7-dimethyl-4-oxochromen-3-yl)propanoic acid: is a synthetic organic compound that belongs to the class of benzopyran derivatives. Benzopyrans, also known as chromenes, are a group of compounds characterized by a benzene ring fused to a pyran ring. This particular compound features an amino group and a propanoic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 3-amino-3-(5,7-dimethyl-4-oxochromen-3-yl)propanoic acid typically involves multi-step organic reactions. One common method involves the condensation of 5,7-dimethyl-4-oxo-4H-1-benzopyran-3-carbaldehyde with glycine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also incorporate green chemistry principles, such as the use of environmentally friendly solvents and catalysts, to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the carbonyl group in the benzopyran ring can yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used in organic synthesis.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
In chemistry, 3-amino-3-(5,7-dimethyl-4-oxochromen-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology:
The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.
Medicine:
In medicine, derivatives of this compound are being investigated for their therapeutic potential. Research has shown that modifications to the benzopyran ring can lead to compounds with enhanced pharmacological properties, such as improved bioavailability and target specificity.
Industry:
In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications, including the production of high-performance materials.
Wirkmechanismus
The mechanism of action of 3-amino-3-(5,7-dimethyl-4-oxochromen-3-yl)propanoic acid involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The benzopyran ring can also interact with cellular membranes, influencing cell signaling pathways and metabolic processes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of gene expression.
Vergleich Mit ähnlichen Verbindungen
3-Amino-3-(4-oxo-4H-1-benzopyran-3-yl)propanoic acid: Lacks the dimethyl groups, resulting in different chemical and biological properties.
3-Amino-3-(5,7-dimethyl-4-oxo-4H-1-benzopyran-2-yl)propanoic acid: The position of the amino group is different, leading to variations in reactivity and applications.
3-Amino-3-(5,7-dimethyl-4-oxo-4H-1-benzopyran-3-yl)butanoic acid: The propanoic acid moiety is extended to a butanoic acid, affecting its solubility and interaction with biological targets.
Uniqueness:
The presence of the dimethyl groups in 3-amino-3-(5,7-dimethyl-4-oxochromen-3-yl)propanoic acid enhances its lipophilicity and stability, making it more suitable for certain applications compared to its analogs. These structural features also contribute to its unique reactivity and potential for the development of new therapeutic agents.
Eigenschaften
CAS-Nummer |
773126-72-0 |
|---|---|
Molekularformel |
C14H15NO4 |
Molekulargewicht |
261.27 |
IUPAC-Name |
3-amino-3-(5,7-dimethyl-4-oxochromen-3-yl)propanoic acid |
InChI |
InChI=1S/C14H15NO4/c1-7-3-8(2)13-11(4-7)19-6-9(14(13)18)10(15)5-12(16)17/h3-4,6,10H,5,15H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
JJUMELXKWYUNLB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)OC=C(C2=O)C(CC(=O)O)N)C |
Kanonische SMILES |
CC1=CC(=C2C(=C1)OC=C(C2=O)C(CC(=O)O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



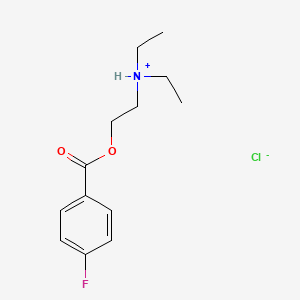
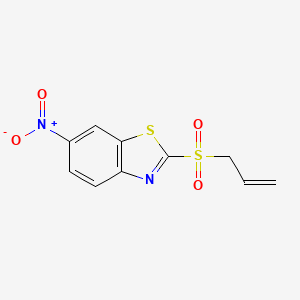

![(1R,9S)-4-Hydroxy-3,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-12-one](/img/structure/B1660412.png)

![3-[4,8,11-Tris(2-cyanoethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]propanenitrile](/img/structure/B1660414.png)



